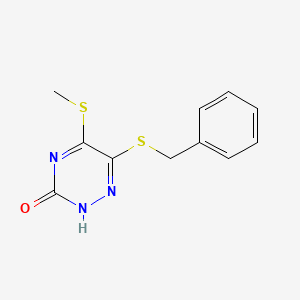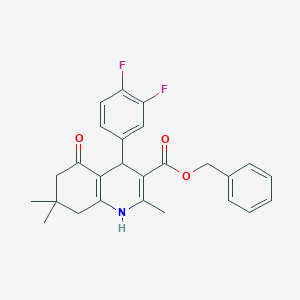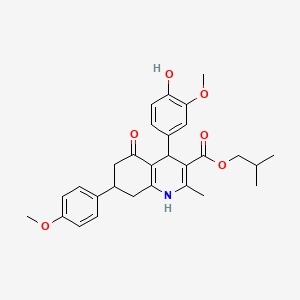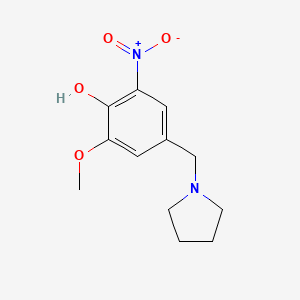
4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide, commonly known as AZBNS, is a sulfonamide derivative compound that has gained significant attention in the field of medicinal chemistry. AZBNS is a potent inhibitor of carbonic anhydrase (CA) enzymes, which play a critical role in various physiological processes, including acid-base balance, respiration, and ion transport.
作用機序
The mechanism of action of AZBNS involves the inhibition of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes leads to a decrease in the concentration of bicarbonate ions, which in turn leads to a decrease in intracellular pH. This decrease in pH inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
AZBNS has been found to exhibit potent inhibitory activity against 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes, which play a critical role in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes leads to a decrease in intracellular pH, which can have both beneficial and detrimental effects on the body. The compound has been found to exhibit neuroprotective effects in animal models of epilepsy and glaucoma.
実験室実験の利点と制限
AZBNS is a potent inhibitor of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes and can be used as a tool compound to study the role of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes in various physiological and pathological processes. The compound has been found to exhibit good selectivity and potency against 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes, making it a suitable candidate for use in lab experiments. However, the compound has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the development of AZBNS and related compounds. One potential area of research is the development of AZBNS derivatives with improved solubility and pharmacokinetic properties. Another area of research is the evaluation of AZBNS in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, the role of AZBNS in other diseases, such as Alzheimer's disease and cystic fibrosis, warrants further investigation.
合成法
The synthesis of AZBNS involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-azepanamine and n-butylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide intermediate, which is subsequently reduced using a reducing agent such as sodium dithionite to yield the final product, AZBNS.
科学的研究の応用
AZBNS has been extensively studied for its potential therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer. The compound has been found to exhibit potent inhibitory activity against 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes, which are overexpressed in several types of cancer cells. Inhibition of 4-(1-azepanyl)-N-butyl-3-nitrobenzenesulfonamide enzymes leads to a decrease in intracellular pH, which in turn inhibits cancer cell growth and proliferation.
特性
IUPAC Name |
4-(azepan-1-yl)-N-butyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-2-3-10-17-24(22,23)14-8-9-15(16(13-14)19(20)21)18-11-6-4-5-7-12-18/h8-9,13,17H,2-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYIOMCIVAJPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)N2CCCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-yl)-N-butyl-3-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)


![1-[4-(benzyloxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5230575.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)

![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)
![diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)

![[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B5230665.png)
